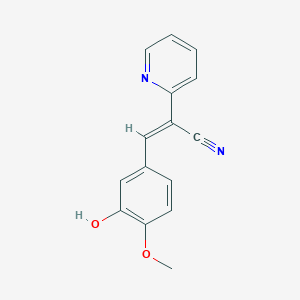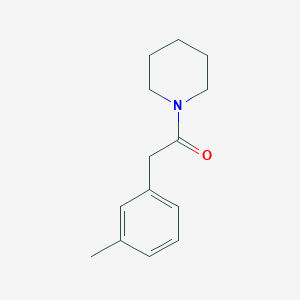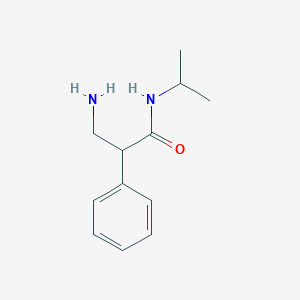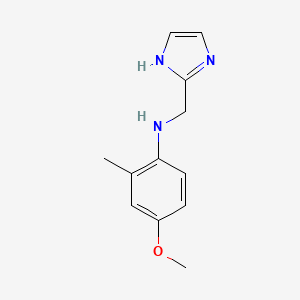
4-methoxy-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MTMTA and has been studied extensively for its unique properties and potential benefits. In
Mechanism of Action
The mechanism of action of MTMTA is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. In cancer cells, MTMTA has been shown to inhibit the activity of histone deacetylases, which play a role in the growth and spread of cancer cells. In Alzheimer's disease, MTMTA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
MTMTA has been shown to have a number of biochemical and physiological effects. In cancer cells, MTMTA has been shown to induce cell cycle arrest and apoptosis, which leads to the death of cancer cells. In Alzheimer's disease, MTMTA has been shown to improve cognitive function and memory. In insect cells, MTMTA has been shown to disrupt the cell membrane and cause cell death.
Advantages and Limitations for Lab Experiments
One of the advantages of using MTMTA in lab experiments is its unique properties and potential applications in various fields. However, the synthesis method of MTMTA is complex and requires careful attention to detail to ensure the purity and quality of the final product. Additionally, the potential side effects of MTMTA on human health and the environment are not fully understood.
Future Directions
There are many potential future directions for the study of MTMTA. In medicine, further research is needed to fully understand the mechanism of action of MTMTA and its potential use in the treatment of various diseases. In agriculture, further research is needed to determine the efficacy and safety of MTMTA as a pesticide. In material science, further research is needed to explore the potential use of MTMTA in the development of new materials with unique properties.
Conclusion
In conclusion, 4-methoxy-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. The synthesis method of MTMTA is complex and requires careful attention to detail to ensure the purity and quality of the final product. MTMTA has been studied extensively for its potential applications in medicine, agriculture, and material science. Further research is needed to fully understand the mechanism of action of MTMTA and its potential use in the treatment of various diseases.
Synthesis Methods
MTMTA can be synthesized through a multi-step process that involves the reaction of 2-amino-4-methoxytoluene with thioacetic acid followed by reaction with 2-bromoacetophenone. The resulting product is then reacted with sodium hydride and 1,3-thiazole-5-carboxaldehyde to yield MTMTA. The synthesis method of MTMTA is complex and requires careful attention to detail to ensure the purity and quality of the final product.
Scientific Research Applications
MTMTA has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, MTMTA has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, MTMTA has been shown to have insecticidal properties and has been used as a pesticide. In material science, MTMTA has been studied for its potential use in the development of new materials with unique properties.
properties
IUPAC Name |
4-methoxy-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-9-5-10(15-2)3-4-12(9)14-7-11-6-13-8-16-11/h3-6,8,14H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULCRUGXMAOKIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NCC2=CN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid](/img/structure/B7568300.png)

![3-[(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)methyl]benzoic acid](/img/structure/B7568317.png)
![5-[(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7568320.png)


![(E)-3-[3-(4-fluorophenyl)-1-phenyl-pyrazol-4-yl]-1-(2-thienyl)prop-2-en-1-one](/img/structure/B7568350.png)
![3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone](/img/structure/B7568366.png)


![3-amino-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylpropanamide](/img/structure/B7568376.png)

![N-[[4-(trifluoromethyl)phenyl]methyl]piperidin-3-amine](/img/structure/B7568416.png)
